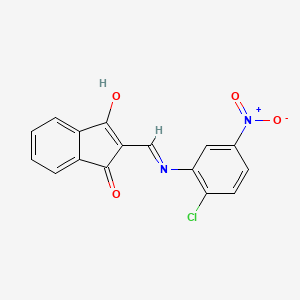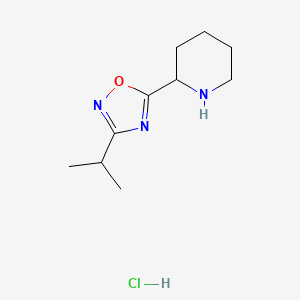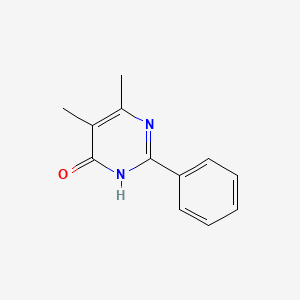![molecular formula C13H20ClNO2 B1531012 [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217692-14-2](/img/structure/B1531012.png)
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Übersicht
Beschreibung
“[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” is a chemical compound used in scientific research. It shows potential in various applications due to its unique properties. The CAS number for this compound is 1217692-14-2 .
Molecular Structure Analysis
The molecular formula of this compound is C13H20ClNO2 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.76 . More detailed physical and chemical properties are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Background
The chemical compound “[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” represents a specific structural moiety that could be involved in various scientific studies, particularly those focusing on chemical synthesis, pharmacology, and material science. However, the direct applications of this compound in scientific research are highly specific and might not be directly reported under this exact chemical name in literature. Instead, research might involve related chemical structures or functionalities.
Potential Research Areas
Chemical Synthesis and Drug Development
Compounds with complex structures like “[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” may serve as intermediates or key moieties in the synthesis of potential pharmacologically active molecules. Research might focus on exploring the synthetic routes to construct the pyrrolidinyl-methanol backbone, which could be pivotal in the development of new drugs. Studies might investigate how modifications to the ethoxyphenyl group affect the compound's biological activity or its interaction with biological targets.
Environmental Science
Derivatives of methanol, including methoxyphenols, have been studied for their environmental impact, particularly from biomass burning and atmospheric chemistry perspectives. Methoxyphenols emitted from lignin pyrolysis are used as tracers for biomass burning. The atmospheric reactivity of such compounds, including their degradation pathways and potential to form secondary organic aerosols, is a vital area of research (Liu, Chen, & Chen, 2022).
Material Science and Engineering
The specific structural features of “[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” could be explored for material science applications, such as in the development of novel polymers or coatings. The interaction of such molecules with various substrates could lead to materials with unique properties, including enhanced durability, chemical resistance, or specific interaction with biological materials.
Analytical and Bioanalytical Chemistry
Compounds with a defined stereochemistry, such as the one , might be used as standards or reagents in analytical chemistry studies. Their use in developing chromatographic methods, spectroscopy, or as part of bioanalytical assays to study biological samples or processes could be significant.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15;/h3-6,11,13-15H,2,7-9H2,1H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVKIUDYBCLYMK-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H]2CNC[C@H]2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)





![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)
![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)

![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)